

# Comparative Analysis of 3-Nonoxypropan-1-amine and Homologous Alkoxypropanamines

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Nonoxypropan-1-amine

Cat. No.: B15181736

[Get Quote](#)

The calculated molecular weight of **3-Nonoxypropan-1-amine** ( $C_{12}H_{27}NO$ ) is 201.34 g/mol. This guide provides a comparative analysis of **3-Nonoxypropan-1-amine** and its shorter-chain homologs, offering insights into their physicochemical properties and potential applications. Due to the limited availability of specific experimental data for **3-Nonoxypropan-1-amine**, this guide leverages data from related 3-alkoxypropan-1-amines to establish trends and draw comparisons.

## Physicochemical Properties

The following table summarizes key physicochemical properties of a series of 3-alkoxypropan-1-amines. These compounds share a common structural backbone, differing only in the length of the alkyl chain of the ether linkage. This variation in chain length significantly influences their physical properties. Generally, as the alkyl chain length increases, the molecular weight, boiling point, and hydrophobicity increase, while water solubility decreases.

| Compound Name           | Chemical Formula                   | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL)   | Water Solubility  |
|-------------------------|------------------------------------|--------------------------|--------------------|------------------|-------------------|
| 3-Methoxypropyl-1-amine | C <sub>4</sub> H <sub>11</sub> NO  | 89.14                    | 123-125            | 0.874            | Miscible          |
| 3-Ethoxypropan-1-amine  | C <sub>5</sub> H <sub>13</sub> NO  | 103.16                   | 146-148            | 0.861            | Soluble           |
| 3-Butoxypropan-1-amine  | C <sub>7</sub> H <sub>17</sub> NO  | 131.22                   | 170-172            | 0.842            | Slightly Soluble  |
| 3-Nonoxypropan-1-amine  | C <sub>12</sub> H <sub>27</sub> NO | 201.34                   | Estimated >200     | Estimated ~-0.83 | Sparingly Soluble |

## Experimental Protocols

### Determination of Boiling Point

Objective: To determine the temperature at which a liquid transitions to a vapor at a given pressure.

Apparatus:

- Distillation flask
- Condenser
- Receiving flask
- Thermometer
- Heating mantle
- Boiling chips

**Procedure:**

- Assemble the distillation apparatus.
- Place a measured volume of the amine sample into the distillation flask, along with a few boiling chips.
- Position the thermometer so that the top of the bulb is level with the side arm of the distillation flask.
- Begin heating the flask gently with the heating mantle.
- Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask. This temperature is the boiling point.
- Continue to record the temperature until a stable boiling point is observed.

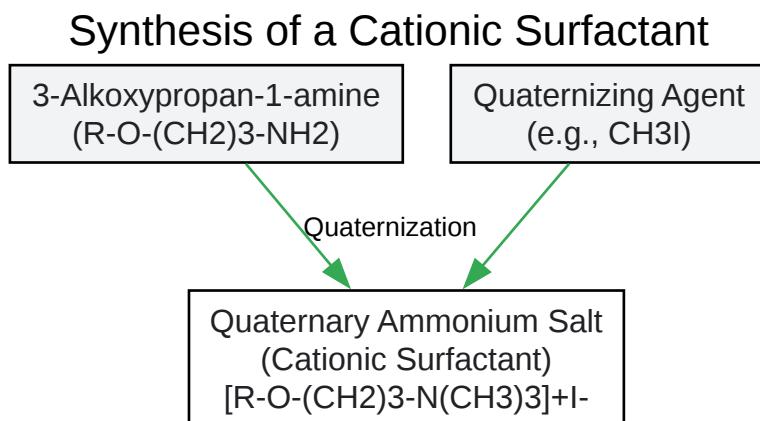
## Determination of Density

**Objective:** To measure the mass per unit volume of a liquid.

**Apparatus:**

- Pycnometer (specific gravity bottle)
- Analytical balance
- Water bath

**Procedure:**

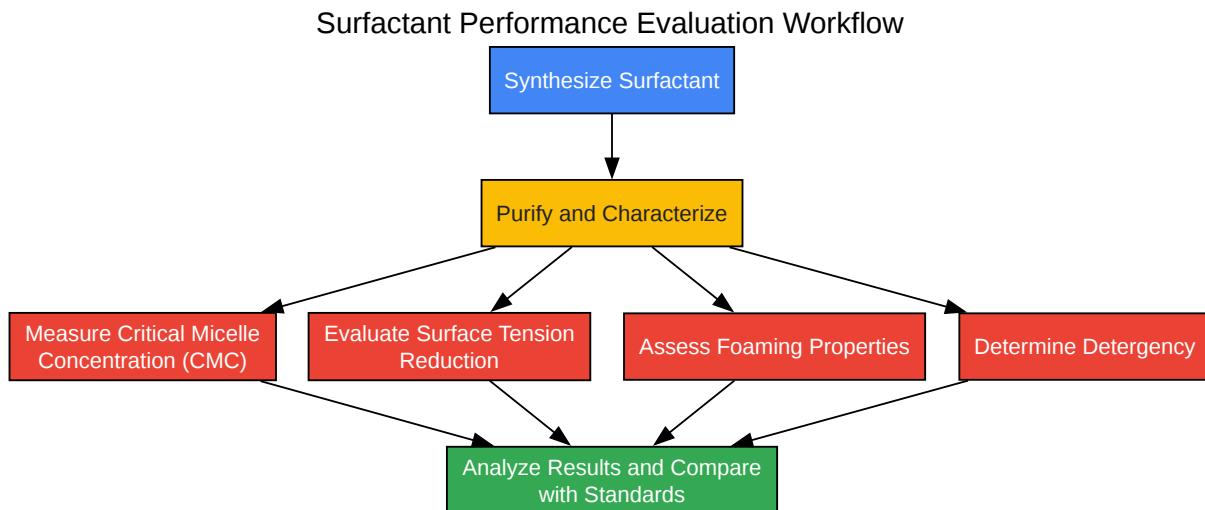

- Clean and dry the pycnometer thoroughly.
- Weigh the empty pycnometer on an analytical balance.
- Fill the pycnometer with the amine sample, ensuring there are no air bubbles.
- Place the filled pycnometer in a water bath at a constant temperature (e.g., 20°C) until it reaches thermal equilibrium.

- Carefully wipe dry the outside of the pycnometer and weigh it.
- The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

## Application Highlight: Synthesis of Novel Surfactants

3-Alkoxypropan-1-amines are valuable precursors in the synthesis of novel cationic and non-ionic surfactants. The primary amine group can be readily functionalized, for example, through quaternization to produce cationic surfactants or ethoxylation to yield non-ionic surfactants. The length of the alkoxy chain provides a means to tune the hydrophobicity of the resulting surfactant, thereby influencing its surface activity, detergency, and foaming properties.

Below is a diagram illustrating the synthetic pathway from a 3-alkoxypropan-1-amine to a cationic surfactant.




[Click to download full resolution via product page](#)

Caption: Synthetic route to a cationic surfactant.

## Logical Workflow for Surfactant Performance Evaluation

The following diagram outlines a logical workflow for evaluating the performance of a newly synthesized surfactant derived from a 3-alkoxypropan-1-amine.



[Click to download full resolution via product page](#)

Caption: Workflow for evaluating surfactant performance.

- To cite this document: BenchChem. [Comparative Analysis of 3-Nonoxypropan-1-amine and Homologous Alkoxypropanamines]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15181736#confirming-the-molecular-weight-of-3-nonoxypropan-1-amine\]](https://www.benchchem.com/product/b15181736#confirming-the-molecular-weight-of-3-nonoxypropan-1-amine)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)